5-chloro-N-(1,4-dioxan-2-ylmethyl)-2-methoxy-N-methylbenzamide
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Overview
Description
5-chloro-N-(1,4-dioxan-2-ylmethyl)-2-methoxy-N-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloro group, a dioxane ring, and a methoxy group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,4-dioxan-2-ylmethyl)-2-methoxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to yield 5-chloro-2-methoxy-N-methylbenzamide.
Introduction of the Dioxane Ring: The next step involves the introduction of the dioxane ring. This can be achieved by reacting the benzamide intermediate with 1,4-dioxane-2-methanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,4-dioxan-2-ylmethyl)-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 5-chloro-2-methoxy-N-methylbenzene.
Substitution: Formation of 5-azido-2-methoxy-N-methylbenzamide or 5-thio-2-methoxy-N-methylbenzamide.
Scientific Research Applications
5-chloro-N-(1,4-dioxan-2-ylmethyl)-2-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,4-dioxan-2-ylmethyl)-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(1,4-dioxan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline
- 5-chloro-N-(1,4-dioxan-2-ylmethyl)-2-methoxy-N-methylthiophene-2-sulfonamide
Uniqueness
5-chloro-N-(1,4-dioxan-2-ylmethyl)-2-methoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dioxane ring and methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H18ClNO4 |
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Molecular Weight |
299.75 g/mol |
IUPAC Name |
5-chloro-N-(1,4-dioxan-2-ylmethyl)-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C14H18ClNO4/c1-16(8-11-9-19-5-6-20-11)14(17)12-7-10(15)3-4-13(12)18-2/h3-4,7,11H,5-6,8-9H2,1-2H3 |
InChI Key |
HSIFMWQIWQRODJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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